Trihexyphenidyl N-Oxide
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Overview
Description
Trihexyphenidyl N-Oxide is a derivative of trihexyphenidyl, a synthetic anticholinergic drug primarily used to treat Parkinson’s disease and control extrapyramidal side effects of neuroleptics . This compound is formed through the oxidation of trihexyphenidyl and has been studied for its pharmacokinetic properties and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Trihexyphenidyl N-Oxide can be synthesized through the oxidation of trihexyphenidyl using various oxidizing agents. Common reagents include hydrogen peroxide, sodium percarbonate, and urea-hydrogen peroxide adduct (UHP) . The reaction typically occurs under mild conditions, often in the presence of a catalyst such as rhenium-based catalysts or titanium silicalite (TS-1) . The reaction can be carried out in solvents like methanol or acetic acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous flow processes using packed-bed microreactors have been developed to enhance efficiency and safety . These methods allow for the production of this compound in high yields and with consistent quality.
Chemical Reactions Analysis
Types of Reactions
Trihexyphenidyl N-Oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of other derivatives.
Reduction: Reduction reactions can revert this compound back to trihexyphenidyl.
Substitution: N-Oxides can participate in substitution reactions, where the N-oxide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium percarbonate, UHP.
Reduction: Reducing agents like sodium borohydride.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed
Oxidation: Higher oxidation states of trihexyphenidyl derivatives.
Reduction: Trihexyphenidyl.
Substitution: Substituted trihexyphenidyl derivatives.
Scientific Research Applications
Trihexyphenidyl N-Oxide has been studied for its pharmacokinetic properties and potential therapeutic applications. It has been used in radioimmunoassays to quantify trihexyphenidyl levels in human plasma .
Mechanism of Action
The mechanism of action of trihexyphenidyl N-Oxide is similar to that of trihexyphenidyl. It acts as a muscarinic antagonist, inhibiting the parasympathetic nervous system . This results in the relaxation of smooth muscles, reduction of salivary gland activity, and mydriasis (dilation of the pupils) . The exact molecular targets and pathways involved include muscarinic acetylcholine receptors .
Comparison with Similar Compounds
Similar Compounds
Trihexyphenidyl: The parent compound, used for similar therapeutic purposes.
Benztropine: Another anticholinergic drug used to treat Parkinson’s disease.
Diphenhydramine: An antihistamine with anticholinergic properties, also used to treat Parkinson’s disease.
Uniqueness
Trihexyphenidyl N-Oxide is unique due to its specific oxidation state and potential for different pharmacokinetic properties compared to its parent compound . Its formation and stability can provide insights into the metabolism and action of trihexyphenidyl .
Properties
CAS No. |
161564-79-0 |
---|---|
Molecular Formula |
C20H31NO2 |
Molecular Weight |
317.5 g/mol |
IUPAC Name |
1-cyclohexyl-3-(1-oxidopiperidin-1-ium-1-yl)-1-phenylpropan-1-ol |
InChI |
InChI=1S/C20H31NO2/c22-20(18-10-4-1-5-11-18,19-12-6-2-7-13-19)14-17-21(23)15-8-3-9-16-21/h1,4-5,10-11,19,22H,2-3,6-9,12-17H2 |
InChI Key |
KXFSYXHEVRSHAS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(CC[N+]2(CCCCC2)[O-])(C3=CC=CC=C3)O |
Origin of Product |
United States |
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